Stereochemical Purity: >98% Enantiomeric Excess Defines the NVP-CGM097 Stereoisomer as a Certified Negative Control
The NVP-CGM097 stereoisomer is supplied with a specified optical purity of 99% enantiomeric excess (e.e.), as certified by chiral HPLC . In contrast, the active S-enantiomer (NVP-CGM097) is used in its optically pure form for biological assays. This level of stereochemical integrity is not guaranteed for generic or lower-grade 'inactive' analogs, where the presence of even 2-5% active enantiomer can produce false-positive signals in sensitive cellular assays . The stereoisomer's (R)-configuration at the C-1 position is unequivocally confirmed by X-ray crystallography and VCD spectroscopy, providing a structural baseline for negative control studies [1].
| Evidence Dimension | Enantiomeric excess (chiral purity) |
|---|---|
| Target Compound Data | ≥98% e.e. (specified as 99% e.e. by vendor) |
| Comparator Or Baseline | Active S-enantiomer (NVP-CGM097): optically pure |
| Quantified Difference | Target compound certified as <2% active enantiomer contamination |
| Conditions | Chiral HPLC analysis; vendor specification |
Why This Matters
For procurement, the certified enantiomeric purity of the stereoisomer ensures that negative control experiments are not confounded by residual activity of the active enantiomer, a critical quality attribute for reproducibility in p53 pathway studies.
- [1] PDBe. (2015). Discovery of NVP-CGM097 - a highly potent and selective MDM2 inhibitor undergoing phase 1 clinical trials in p53wt tumors: Hdm2 (MDM2) complexed with NVP-CGM097. PDB Entry 4ZYF. View Source
